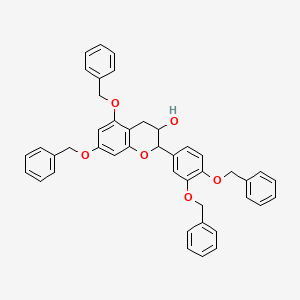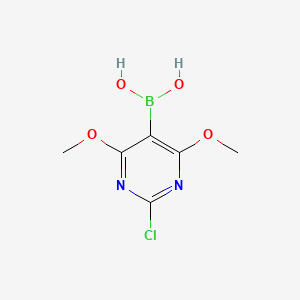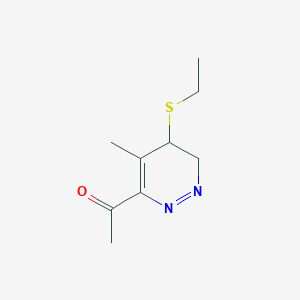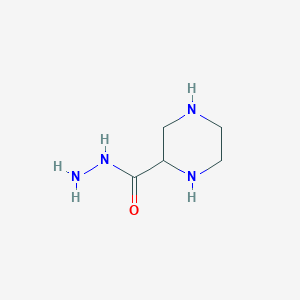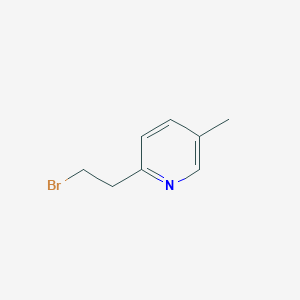
2-Methylquinoline-6-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinoline-6-carboximidamide is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the second position and a carboximidamide group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-6-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanamide under acidic conditions. This reaction typically requires a catalyst, such as palladium, and an oxidant to facilitate the formation of the carboximidamide group.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of nitrobenzene and ethanol as starting materials. The reaction is carried out in the presence of a metal catalyst, such as palladium, and auxiliary agents, including silver-containing compounds and acidic compounds. This method is environmentally friendly and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methyl and carboximidamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Methylquinoline-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that derivatives of this compound may have anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Methylquinoline-6-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Quinaldine (2-Methylquinoline): This compound is similar in structure but lacks the carboximidamide group.
2-Styrylquinoline-4-carboxylic acids: These compounds have a styryl group at the second position and a carboxylic acid group at the fourth position.
Uniqueness: 2-Methylquinoline-6-carboximidamide is unique due to the presence of both a methyl group and a carboximidamide group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-methylquinoline-6-carboximidamide |
InChI |
InChI=1S/C11H11N3/c1-7-2-3-8-6-9(11(12)13)4-5-10(8)14-7/h2-6H,1H3,(H3,12,13) |
Clave InChI |
FGANMRHGMUFYIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


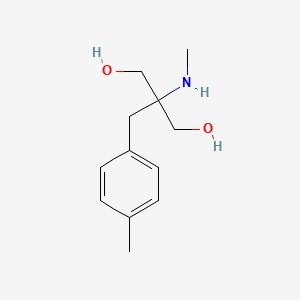
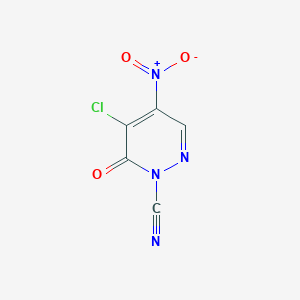
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
